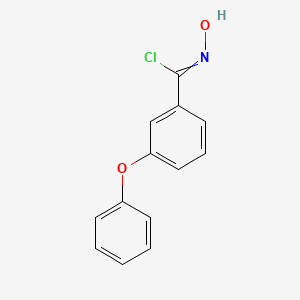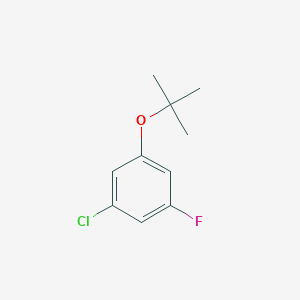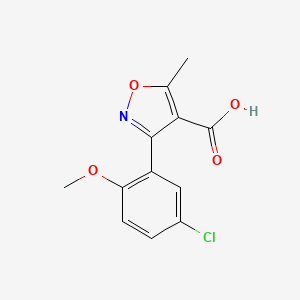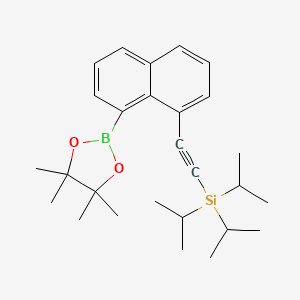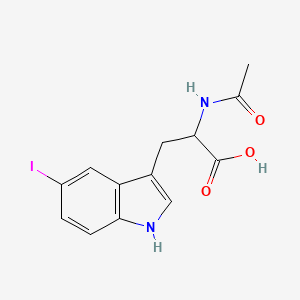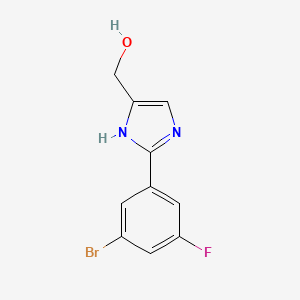
2-(3-Bromo-5-fluorophenyl)imidazole-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-5-fluorophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine and fluorine substitution on the phenyl ring, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-5-fluorobenzaldehyde with glyoxal and ammonia, followed by reduction to yield the desired imidazole derivative. The reaction conditions often require a catalyst, such as a nickel or palladium complex, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions
2-(3-Bromo-5-fluorophenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(3-Bromo-5-fluorophenyl)imidazole-5-carboxylic acid, while substitution reactions can produce various derivatives with different functional groups on the phenyl ring .
科学研究应用
2-(3-Bromo-5-fluorophenyl)imidazole-5-methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the bromine and fluorine substitutions can enhance the compound’s binding affinity and specificity for certain biological targets .
相似化合物的比较
Similar Compounds
- 2-(3-Bromo-5-chlorophenyl)imidazole-5-methanol
- 2-(3-Bromo-5-methylphenyl)imidazole-5-methanol
- 2-(3-Bromo-5-nitrophenyl)imidazole-5-methanol
Uniqueness
2-(3-Bromo-5-fluorophenyl)imidazole-5-methanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The fluorine atom, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .
属性
分子式 |
C10H8BrFN2O |
|---|---|
分子量 |
271.09 g/mol |
IUPAC 名称 |
[2-(3-bromo-5-fluorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8BrFN2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI 键 |
TXWJLVVJGBOBAT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1F)Br)C2=NC=C(N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)
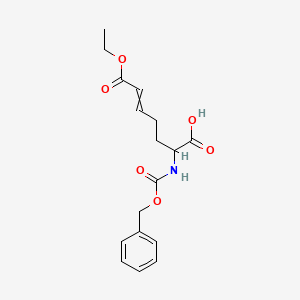
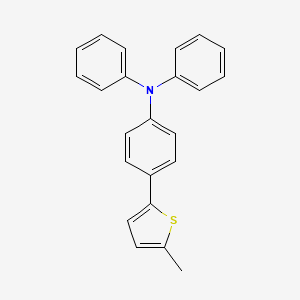
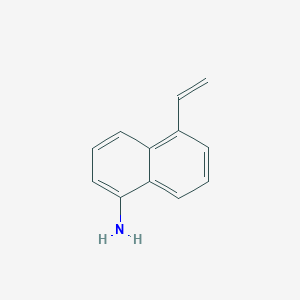
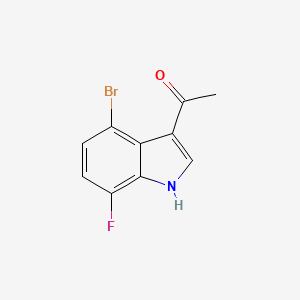
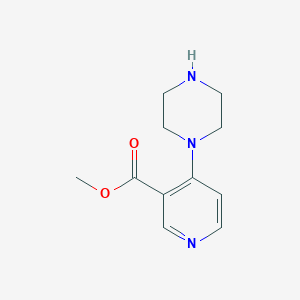
![(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)
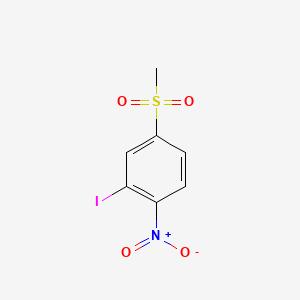
![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)
